2,6-Difluorocinnamic acid
Overview
Description
2,6-Difluorocinnamic acid is an organic compound with the molecular formula C₉H₆F₂O₂ It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-difluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzoic acid.
Reduction: Reduction of the double bond can yield 2,6-difluorophenylpropanoic acid.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: 2,6-Difluorobenzoic acid.
Reduction: 2,6-Difluorophenylpropanoic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Difluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluorocinnamic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Cinnamic acid: The parent compound, lacking fluorine atoms.
2,6-Dichlorocinnamic acid: Similar structure but with chlorine atoms instead of fluorine.
2,6-Dimethylcinnamic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness: 2,6-Difluorocinnamic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOYANNVIFGFN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102082-89-3 | |
Record name | 2,6-Difluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Difluorocinnamic acid interesting from a photochemical perspective?
A1: this compound is fascinating because it undergoes a [2 + 2] photodimerization reaction when exposed to UV light [, ]. This means two molecules of the compound react, forming a cyclobutane ring by joining their double bonds. This reaction is influenced by various factors, including pressure and the arrangement of molecules within the crystal lattice.
Q2: How does pressure affect the photodimerization of this compound?
A2: Research indicates that increasing pressure actually accelerates the [2 + 2] photodimerization of this compound []. This is attributed to two main factors. First, pressure reduces the volume of "free space" within the crystal structure, essentially pushing the reactive molecules closer together and facilitating the reaction. Second, pressure can influence the distance between the reactive carbon atoms in adjacent this compound molecules, further promoting dimerization.
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